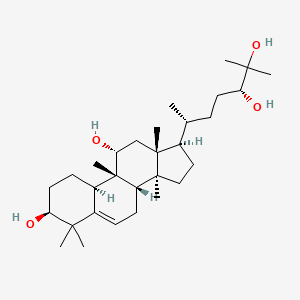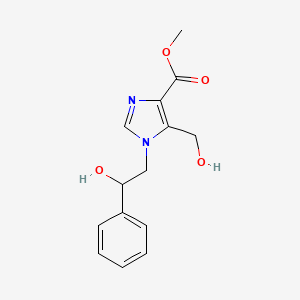
methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
科学的研究の応用
Imidazole Derivatives in Cancer Research
Imidazole derivatives, such as those related to the core structure of the compound , have been extensively studied for their antitumor activities. These derivatives are valued for their ability to interact with DNA and proteins, influencing cellular functions and signaling pathways critical to cancer progression and treatment. For example, bis(2-chloroethyl)amino derivatives of imidazole have shown promise in preclinical testing for new antitumor drugs due to their diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Hydroxymethyl Groups in Epigenetics
The hydroxymethyl functional group plays a significant role in epigenetics, particularly through its presence in 5-hydroxymethylcytosine (5hmC), which is involved in DNA methylation and demethylation processes. This epigenetic mark is crucial for regulating gene expression and has been implicated in cancer, neurological disorders, and developmental biology. Studies have focused on the mechanisms and implications of DNA hydroxymethylation, suggesting the potential of hydroxymethyl-containing compounds in exploring epigenetic modifications and their effects on health and disease (Efimova, Koltsova, Krapivin, Tikhonov, & Pendina, 2020).
Carboxylate Esters in Drug Development
Carboxylate esters are prevalent in many drug molecules, serving as prodrugs or active pharmaceutical ingredients. Their metabolic transformation in the body can influence a drug's pharmacokinetics and pharmacodynamics. Research on alkyl moieties, including carboxylate esters, has provided insights into how modifications like hydroxy and carboxy functionalization can affect drug activity. This knowledge aids in the design of new therapeutic agents with optimized efficacy and safety profiles (El-Haj & Ahmed, 2020).
特性
IUPAC Name |
methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-20-14(19)13-11(8-17)16(9-15-13)7-12(18)10-5-3-2-4-6-10/h2-6,9,12,17-18H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZCQVUDSMENSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C=N1)CC(C2=CC=CC=C2)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2503642.png)
![5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B2503644.png)
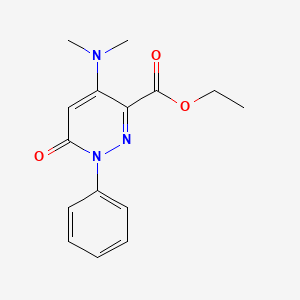
![N-cyclopentyl-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2503648.png)
![N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2503649.png)
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2503651.png)
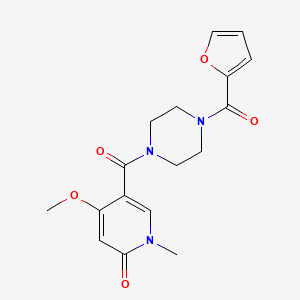
![2-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2503654.png)
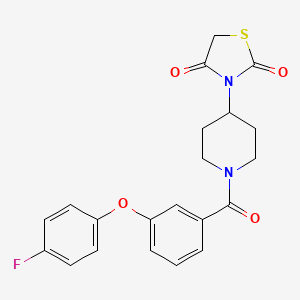
![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2503656.png)

![N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide](/img/structure/B2503661.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2503663.png)
